molecular formula C9H16ClF2N B2854423 3,3-Difluoro-8-azaspiro[4.5]decane;hydrochloride CAS No. 2305252-00-8

3,3-Difluoro-8-azaspiro[4.5]decane;hydrochloride

Cat. No. B2854423
CAS RN: 2305252-00-8
M. Wt: 211.68
InChI Key: FZFUIJIYPISIHJ-UHFFFAOYSA-N
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Description

3,3-Difluoro-8-azaspiro[4.5]decane;hydrochloride is a synthetic compound . It has a molecular formula of C9H16ClF2N . The compound belongs to the class of spirocyclic molecules.


Molecular Structure Analysis

The molecular structure of 3,3-Difluoro-8-azaspiro[4.5]decane;hydrochloride consists of a spirocyclic ring system with two fluorine atoms attached to the same carbon atom . The compound has an average mass of 177.192 Da and a monoisotopic mass of 177.096527 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3-Difluoro-8-azaspiro[4.5]decane;hydrochloride are not fully detailed in the search results. The compound has a molecular weight of 211.68 . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Synthesis and Structural Analysis

Research has shown that compounds within the azaspirodecane family, such as 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, can be synthesized through specific reactions involving dichloroacetic acid, showcasing the structural complexity and chiral nature of these compounds through X-ray analysis (Wen, 2002).

Chemical Modifications and Applications

Copper-mediated reactions have been employed to construct various trifluoromethylated 1-azaspiro[4.5]decanes, demonstrating the versatility of azaspirodecane derivatives in organic synthesis and their potential in creating compounds with significant chemical properties (Han et al., 2014). Similarly, copper-catalyzed trifluoromethylation has been utilized to produce 2-azaspiro[4.5]decanes with adjacent quaternary stereocenters, highlighting the method's efficiency and the compounds' structural diversity (Han et al., 2014).

Photoredox Catalysis

Photoredox catalysis has been applied to achieve intramolecular difluoromethylation, leading to the formation of difluoromethylated 2-azaspiro[4.5]deca-6,9-diene-3,8-diones. This illustrates the potential of azaspirodecane derivatives in advanced organic synthesis techniques (Zhang et al., 2016).

Environmental Applications

A study on a Mannich base derivative of calix[4]arene, which includes a 1,4-dioxa-8-azaspiro[4.5]decane structure, demonstrated its efficacy as a sorbent for carcinogenic azo dyes, indicating the potential environmental applications of azaspirodecane derivatives in water treatment and pollution mitigation (Akceylan et al., 2009).

properties

IUPAC Name

3,3-difluoro-8-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2N.ClH/c10-9(11)2-1-8(7-9)3-5-12-6-4-8;/h12H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFUIJIYPISIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC12CCNCC2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoro-8-azaspiro[4.5]decane;hydrochloride

CAS RN

2305252-00-8
Record name 2,2-difluoro-8-azaspiro[4.5]decane hydrochloride
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